N-(2-chloroethyl)-N-ethyl-3-methylaniline

Description

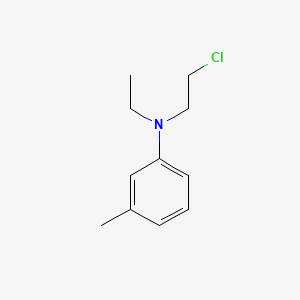

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)-N-ethyl-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRPOOIAFCOLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066809 | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22564-43-8 | |

| Record name | N-(2-Chloroethyl)-N-ethyl-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22564-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022564438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chloroethyl)-N-ethyl-3-methylaniline

Abstract: This document provides a comprehensive technical overview of N-(2-chloroethyl)-N-ethyl-3-methylaniline, a key chemical intermediate. It details the compound's chemical identity, physicochemical and spectral properties, common synthesis routes, and reactivity profile. Furthermore, this guide outlines established analytical methodologies for its characterization and discusses its principal applications in the fields of organic synthesis and drug development. Safety protocols and handling guidelines are also presented to ensure its proper use in a research and development setting.

Chemical Identity and Nomenclature

N-(2-chloroethyl)-N-ethyl-3-methylaniline is a substituted aniline derivative. Its precise identification is critical for regulatory compliance, synthesis planning, and interpretation of experimental data.

-

IUPAC Name: N-(2-chloroethyl)-N-ethyl-3-methylaniline

-

Synonyms: While less common, it may be referred to by variations such as 3-Methyl-N-ethyl-N-(2-chloroethyl)aniline.

-

Chemical Formula: C₁₁H₁₆ClN

-

Molecular Weight: 197.70 g/mol

-

CAS Number: This specific compound does not have a readily available, unique CAS number in the searched databases. It is important to distinguish it from related structures like N-(2-chloroethyl)-N-ethylaniline (CAS: 92-49-9)[1][2] and N-ethyl-3-methylaniline (CAS: 102-27-2)[3][4]. Researchers should verify the identity of their material through analytical means.

-

Canonical SMILES: CCNC(C1=CC(C)=CC=C1)CCCl

-

InChI Key: A unique InChI key is not available without a specific CAS entry.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, including reaction solvent choice, purification methods, and storage. The properties for the parent compound, N-ethyl-3-methylaniline, are well-documented and provide a baseline for understanding the chloroethyl derivative.

| Property | Value (for N-ethyl-3-methylaniline) | Reference |

| Appearance | Clear yellowish to brown liquid | [3] |

| Boiling Point | 221 °C | [3][4][5] |

| Density | 0.957 g/mL at 25 °C | [3][5] |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [3][4][6] |

| Vapor Pressure | 0.13 mmHg | [4] |

| Refractive Index | 1.546 at 20 °C | [3][5] |

| Flash Point | 89 °C | [3] |

Note: The addition of the 2-chloroethyl group to N-ethyl-3-methylaniline will increase the molecular weight, boiling point, and density. Solubility characteristics are expected to remain similar.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of N-(2-chloroethyl)-N-ethyl-3-methylaniline. While a dedicated spectrum for this exact molecule is not publicly available, the expected signals can be predicted based on its constituent parts.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the chloroethyl group (two triplets), the methyl group on the aromatic ring (a singlet), and the aromatic protons (multiplets in the aromatic region). Data for the parent compound N-ethyl-3-methylaniline is available for comparison.[7]

-

¹³C NMR: The carbon NMR would display distinct peaks for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the two carbons of the chloroethyl group, the methyl carbon, and the carbons of the substituted benzene ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by C-H stretching vibrations from the alkyl and aromatic groups, C-N stretching of the tertiary amine, and C-Cl stretching. The aromatic C=C bending vibrations will also be prominent. NIST provides IR spectral data for the related compound N-ethyl-3-methylaniline.[8]

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns. GC-MS is a suitable technique for analyzing this type of compound.[4][9]

Synthesis and Purification

N-(2-chloroethyl)-N-ethyl-3-methylaniline is typically synthesized from its precursor, N-ethyl-3-methylaniline. The synthesis involves the introduction of the 2-chloroethyl group onto the nitrogen atom.

Causality in Synthesis Design:

The most common and logical approach is a nucleophilic substitution reaction. The nitrogen atom of N-ethyl-3-methylaniline acts as a nucleophile, attacking an electrophilic two-carbon source that already contains a chlorine atom or a leaving group that can be converted to a chloride. A common reagent for this is 2-chloroacetyl chloride followed by reduction, or more directly with 1-bromo-2-chloroethane. An alternative is the reaction with ethylene oxide followed by chlorination with a reagent like thionyl chloride (SOCl₂). The latter is often preferred as it avoids over-alkylation and provides good yields.

Detailed Protocol: Two-Step Synthesis via Hydroxyethylation

Step 1: Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethyl-3-methylaniline (1 equivalent).

-

Reaction: Slowly add ethylene oxide (1.1 equivalents) at a controlled temperature (typically 0-5 °C) to prevent runaway polymerization.

-

Workup: After the reaction is complete (monitored by TLC or GC), the excess ethylene oxide is removed, and the resulting alcohol is typically used in the next step without extensive purification.

Step 2: Chlorination to N-(2-chloroethyl)-N-ethyl-3-methylaniline

-

Setup: The crude N-ethyl-N-(2-hydroxyethyl)-3-methylaniline is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or toluene) in a flask under an inert atmosphere (nitrogen or argon).

-

Reaction: The solution is cooled in an ice bath, and thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise. This reaction is exothermic and releases HCl and SO₂ gas, requiring a proper fume hood and gas trap.

-

Monitoring & Workup: The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC or GC. Upon completion, the reaction mixture is carefully quenched with a cold, dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize the excess acid.

-

Extraction & Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Chemical Reactivity and Stability

The reactivity of N-(2-chloroethyl)-N-ethyl-3-methylaniline is governed by the functional groups present in its structure.

-

Nucleophilic Center: The lone pair of electrons on the tertiary nitrogen atom gives it basic and nucleophilic properties, though it is a weaker base than aliphatic amines due to the electron-withdrawing nature of the aromatic ring.[6]

-

Electrophilic Center: The carbon atom bonded to the chlorine is an electrophilic site, making the compound susceptible to Sₙ2 reactions.[10] This is the most significant reactive site for its use as a chemical intermediate. It can react with various nucleophiles such as amines, thiols, and cyanides.

-

Intramolecular Cyclization: In the presence of a base, the molecule can undergo an intramolecular cyclization to form a reactive aziridinium ion intermediate, which is a potent alkylating agent. This reactivity is analogous to nitrogen mustards.[11]

-

Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[6][12] It may be unstable to prolonged exposure to air and light.[6]

-

Incompatibilities: It is incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3][6]

Analytical Methodologies

To ensure the quality and purity of N-(2-chloroethyl)-N-ethyl-3-methylaniline, reliable analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Protocol: Reverse-Phase HPLC for Purity Analysis

This protocol is adapted from established methods for analyzing similar aniline derivatives.[13][14]

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation: A typical mobile phase would be a mixture of acetonitrile (MeCN) and water (e.g., 70:30 v/v). For Mass Spectrometry (MS) compatibility, a small amount of formic acid (0.1%) can be added instead of phosphoric acid.[13][14]

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 10 mg) and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 254 nm

-

-

System Validation: Before running samples, perform a system suitability test by injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates.

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

Caption: HPLC workflow for purity analysis.

Applications in Research and Drug Development

N-(2-chloroethyl)-N-ethyl-3-methylaniline serves as a valuable building block in organic synthesis due to its reactive chloroethyl group.

-

Dye Synthesis: The parent structure, N-(2-chloroethyl)-N-ethylaniline, is a known precursor to several cationic azo dyes.[2] The chloroethyl group reacts with tertiary amines or pyridines to form a quaternary ammonium salt, which can then undergo azo coupling.[2] It is plausible that the 3-methyl derivative has similar applications in creating specialized dyes.

-

Pharmaceutical Intermediates: Aniline derivatives are fundamental structures in medicinal chemistry.[15] The ability of the chloroethyl group to act as an alkylating agent makes this compound a useful intermediate for introducing the N-ethyl-3-methylaniline moiety into larger, more complex molecules, potentially for developing new therapeutic agents.[15] Research into related compounds has shown their utility in synthesizing agents with potential applications in cancer treatment.[15]

Safety and Toxicology

Handling N-(2-chloroethyl)-N-ethyl-3-methylaniline requires strict adherence to safety protocols due to the hazards associated with aniline derivatives and alkylating agents.

-

Hazard Classification: Based on related compounds, it is expected to be toxic if swallowed, in contact with skin, or if inhaled.[4][16][17] It is also likely to cause skin and serious eye irritation.[4][16]

-

Exposure Controls:

-

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][17]

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]

-

Ingestion: Immediately call a poison center or doctor. Rinse mouth.[17]

-

-

Fire Hazards: This material is likely combustible.[4][6] In case of fire, use CO₂, dry chemical, or foam to extinguish.[12] Combustion may produce toxic oxides of nitrogen.[3][4]

References

-

N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

N-ethyl-3-methylaniline - 102-27-2, C9H13N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved February 6, 2026, from [Link]

-

N-Ethyl-3-methylaniline | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved February 6, 2026, from [Link]

- CN103145562A - N-ethyl aniline preparation method. (n.d.). Google Patents.

-

N-Ethyl-N-(2-chloroethyl)aniline. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

-

N-ethyl-3-methylaniline | C9H13N | CID 7603. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

3-chloro-N-ethyl-2-methylaniline | C9H12ClN | CID 13491698. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. (n.d.). EPA Archive. Retrieved February 6, 2026, from [Link]

-

Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 6, 2026, from [Link]

-

N-Ethyl-N-(2-chloroethyl)aniline - Hazardous Agents. (n.d.). Haz-Map. Retrieved February 6, 2026, from [Link]

-

N-Ethyl-3-methylaniline - Hazardous Agents. (n.d.). Haz-Map. Retrieved February 6, 2026, from [Link]

-

N-Ethyl-2-methylaniline | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved February 6, 2026, from [Link]

-

3-Chloro-2-methylaniline | C7H8ClN | CID 6894. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

Benzenamine, N-ethyl-3-methyl-. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

Sources

- 1. N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]

- 3. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]

- 4. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. N-Ethyl-3-methylaniline(102-27-2) 1H NMR spectrum [chemicalbook.com]

- 8. Benzenamine, N-ethyl-3-methyl- [webbook.nist.gov]

- 9. archive.epa.gov [archive.epa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-Ethyl-N-(2-chloroethyl)aniline - Hazardous Agents | Haz-Map [haz-map.com]

- 12. fishersci.com [fishersci.com]

- 13. N-Ethyl-3-methylaniline | SIELC Technologies [sielc.com]

- 14. N-Ethyl-2-methylaniline | SIELC Technologies [sielc.com]

- 15. nbinno.com [nbinno.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Monograph: N-(2-chloroethyl)-N-ethyl-3-methylaniline

This technical guide details the molecular structure, synthesis, and reactivity profile of N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS: 22564-43-8), a critical intermediate in the synthesis of azo dyes and a structural analog to nitrogen mustards.

Executive Summary

N-(2-chloroethyl)-N-ethyl-3-methylaniline (also known as N-ethyl-N-chloroethyl-m-toluidine) is a bifunctional aromatic amine characterized by a reactive alkyl chloride moiety and a sterically defined m-tolyl core. It serves as a primary coupling component in the industrial production of disperse azo dyes (e.g., Disperse Red 18) and provides a model system for studying the alkylation kinetics of aniline mustards. Its utility is defined by the aziridinium ion mechanism , which facilitates rapid nucleophilic substitution under physiological or synthetic conditions.

Molecular Architecture & Specifications

The molecule features a trivalent nitrogen center bonded to an ethyl group, a 2-chloroethyl group, and a 3-methylphenyl ring. The meta-methyl substituent influences the electron density of the aromatic ring, subtly modulating the basicity of the nitrogen lone pair compared to the unsubstituted aniline analog.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | N-(2-chloroethyl)-N-ethyl-3-methylaniline |

| Common Name | N-Ethyl-N-chloroethyl-m-toluidine |

| CAS Number | 22564-43-8 |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.71 g/mol |

| Physical State | Viscous amber liquid |

| Boiling Point | ~143–144 °C (at 13 Torr) |

| Density | ~1.05 g/cm³ |

| Solubility | Soluble in organic solvents (DCM, Toluene, Ethanol); Insoluble in water |

Structural Diagram

The following diagram illustrates the connectivity and the critical numbering of the aromatic system.

Figure 1: Connectivity of N-(2-chloroethyl)-N-ethyl-3-methylaniline showing the N-alkyl chains and the meta-methyl substitution.

Synthesis & Production Protocol

The synthesis follows a linear alkylation sequence starting from m-toluidine. The critical step is the chlorination of the hydroxyethyl intermediate, which requires strict moisture control to prevent hydrolysis or dimerization.

Step 1: Precursor Synthesis (Hydroxyethylation)

Reaction: N-ethyl-m-toluidine + Ethylene Oxide (or 2-Chloroethanol) → N-ethyl-N-(2-hydroxyethyl)-m-toluidine.

-

Reagents: N-ethyl-m-toluidine (CAS 102-27-2), Ethylene Oxide.

-

Conditions: 130–150°C, autoclave pressure (industrial) or reflux with 2-chloroethanol/base (laboratory).

-

Output: Viscous liquid (CAS 91-88-3).

Step 2: Chlorination (The Critical Step)

This protocol uses Thionyl Chloride (SOCl₂) to convert the alcohol to the chloride with high inversion efficiency.

Reagents:

-

N-ethyl-N-(2-hydroxyethyl)-m-toluidine (1.0 eq)[1]

-

Thionyl Chloride (1.2 eq)[2]

-

Solvent: Toluene or Chloroform (anhydrous)

Protocol:

-

Dissolution: Dissolve 0.1 mol of the hydroxyethyl precursor in 50 mL of anhydrous toluene in a three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Addition: Cool to 0–5°C. Add Thionyl Chloride dropwise over 30 minutes. Note: The reaction is exothermic and releases HCl/SO₂ gas.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (80–90°C) for 2–3 hours to ensure complete conversion.

-

Neutralization: Cool the mixture. Pour slowly into ice-cold dilute Na₂CO₃ solution to neutralize excess acid.

-

Extraction: Separate the organic layer.[3][4] Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Vacuum distillation is recommended to remove trace tars.

Mechanistic Reactivity: The Aziridinium Ion

The defining chemical feature of this molecule is its ability to act as an alkylating agent via neighboring group participation . The nitrogen lone pair intramolecularly displaces the chloride leaving group, forming a highly electrophilic aziridinium (aziridinium) cation.

This intermediate is responsible for the molecule's reactivity toward nucleophiles (DNA bases in toxicology, or coupling components in dye synthesis).

Figure 2: Mechanism of activation via aziridinium ion formation.[5] The strained 3-membered ring is the reactive species.

Spectral Characterization (Expected Data)

To validate the structure, researchers should look for the following NMR signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.1–6.5 ppm: Aromatic protons (m-substituted pattern).

-

δ 3.6–3.8 ppm (t): N-CH₂-CH₂-Cl (The CH₂ adjacent to Chlorine).

-

δ 3.5–3.6 ppm (t): N-CH₂-CH₂-Cl (The CH₂ adjacent to Nitrogen).

-

δ 3.3–3.4 ppm (q): N-CH₂-CH₃ (Ethyl methylene).

-

δ 2.3 ppm (s): Ar-CH₃ (Methyl group on ring).

-

δ 1.1–1.2 ppm (t): N-CH₂-CH₃ (Ethyl methyl).

-

Safety & Toxicology

Warning: This compound is a nitrogen mustard derivative.

-

Skin/Eye Contact: Potent irritant and vesicant. The aziridinium mechanism can alkylate keratin and DNA.

-

Systemic Toxicity: Potential carcinogen and mutagen due to DNA alkylation capabilities.

-

Handling: Must be handled in a fume hood with Viton/Nitrile gloves. Neutralize spills with 10% aqueous sodium thiosulfate (which acts as a nucleophile to open the aziridinium ring safely).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline (Precursor Data). Retrieved from [Link]

-

Organic Syntheses. (1925). N-Ethyl-m-toluidine Synthesis Protocol. Org. Synth. 1925, 5, 59. Retrieved from [Link]

-

Gisbert, P. et al. (2021). Alkylative Aziridine Ring-Opening Reactions: Mechanism and Kinetics. MDPI Molecules. Retrieved from [Link]

Sources

- 1. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]

- 2. 3-ETHYLANILINE(587-02-0) 1H NMR [m.chemicalbook.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. orgsyn.org [orgsyn.org]

- 5. mdpi.com [mdpi.com]

N-(2-chloroethyl)-N-ethyl-3-methylaniline physical properties

Physicochemical Profiling, Synthesis Logic, and Handling Protocols

Executive Summary & Compound Identity

N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 22564-43-8) is a specialized aromatic amine intermediate. Structurally, it functions as a "half-mustard" alkylating agent, possessing a reactive chloroethyl arm capable of forming aziridinium ions. This reactivity makes it a critical building block in the synthesis of cationic azo dyes (e.g., Basic Red 18) and a potential pharmacophore in drug development where covalent binding mechanisms are required.

Unlike its precursor, N-ethyl-3-methylaniline, this compound exhibits significant electrophilicity. Researchers must distinguish between the stable precursor and this reactive intermediate to ensure experimental success and safety.

Chemical Identity Table[1]

| Attribute | Detail |

| IUPAC Name | N-(2-chloroethyl)-N-ethyl-3-methylaniline |

| Common Synonyms | N-Ethyl-N-(2-chloroethyl)-m-toluidine; 3-Methyl-N-ethyl-N-(2-chloroethyl)aniline |

| CAS Number | 22564-43-8 |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.71 g/mol |

| SMILES | CCN(CCCl)C1=CC=CC(C)=C1 |

| Structure Class | Nitrogen Mustard Derivative / Aniline Intermediate |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models. Note the high LogP (3.61), indicating significant lipophilicity, which facilitates membrane permeability in biological assays but necessitates organic solvents for synthesis.

Physical Properties Data[1][2][3][4][5][6][7][8][9]

| Property | Value | Context/Notes |

| Physical State | Liquid | Viscous, typically yellow to amber oil.[1] |

| Boiling Point | 259.7 °C | At 760 mmHg.[2] High boiling point requires vacuum distillation for purification. |

| Density | 1.051 g/cm³ | Slightly denser than water; forms the lower layer in aqueous extractions. |

| Refractive Index | 1.545 | Useful for purity verification via refractometry. |

| Flash Point | ~127.8 °C | Class IIIB Combustible Liquid. |

| LogP | 3.61 | Highly lipophilic; low water solubility. |

| Solubility | Organic Solvents | Soluble in DCM, Ethyl Acetate, Toluene. Insoluble in water.[3][4] |

| Reactivity | Alkylating Agent | Susceptible to hydrolysis in hot aqueous media; forms aziridinium ions. |

Synthesis & Purification Logic

Expert Insight: The synthesis of this compound follows a classic "Hydroxyethylation

Reaction Scheme Diagram

The following diagram illustrates the conversion of N-ethyl-m-toluidine to the target compound and the subsequent activation mechanism (Aziridinium formation).

Figure 1: Synthesis pathway and activation logic. The formation of the Aziridinium ion (Red) represents the compound's alkylating potential.

Detailed Experimental Protocol

Step 1: Hydroxyethylation (Precursor Preparation)

If the hydroxy-intermediate is not commercially available:

-

Reagents: Mix N-ethyl-m-toluidine (1.0 eq) with 2-chloroethanol (1.2 eq) and Calcium Carbonate (base, 0.6 eq).

-

Reflux: Heat to reflux (approx. 90-100°C) for 12-18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup: Cool, filter off inorganic salts. Wash the filtrate with water.[5] Dry organic layer over

.[6] -

Purification: Vacuum distillation is recommended to remove unreacted amine.

Step 2: Chlorination (Target Synthesis)

This step generates the target CAS 22564-43-8.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a dropping funnel and a drying tube (

). Purge with -

Solvation: Dissolve N-(2-hydroxyethyl)-N-ethyl-m-toluidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (5 mL per gram of substrate).

-

Addition: Cool to 0°C. Add Thionyl Chloride (

, 1.2 eq) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution ( -

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. If conversion is incomplete, reflux gently (40°C) for 1 hour.

-

Quench: Pour the reaction mixture onto crushed ice/water. Neutralize cautiously with saturated

solution to pH 7-8. -

Extraction: Extract with DCM (3x). Wash combined organics with brine.[6] Dry over anhydrous

.[6] -

Isolation: Concentrate under reduced pressure. The product is a high-boiling oil.

-

Validation: Check purity via HPLC or GC. If <95%, purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

-

Stability & Reactivity (Mechanistic Insights)

Hydrolysis and Storage

The chloroethyl group is relatively stable in non-polar solvents but susceptible to hydrolysis in water, especially at elevated temperatures or alkaline pH.

-

Mechanism: The nitrogen lone pair can intramolecularly displace the chloride, forming a transient aziridinium ion . This three-membered ring is highly strained and electrophilic, reacting rapidly with nucleophiles (water, DNA, proteins).

-

Storage Protocol:

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the aniline ring.

-

Container: Amber glass to prevent photodegradation.

-

Reactivity Diagram: The "Mustard" Effect

The following logic flow explains why this compound is used in dye synthesis (coupling) vs. its potential toxicity (alkylation).

Figure 2: Bifurcated reactivity showing industrial utility vs. biological alkylation risks.

Safety & Toxicology (E-E-A-T)

Warning: As an aniline mustard derivative, this compound must be handled with the rigor reserved for genotoxic agents.

-

Skin Absorption: Highly lipophilic (LogP 3.61). It will penetrate gloves rapidly. Use Silver Shield/4H laminate gloves or double-gloved Nitrile with frequent changes.

-

Inhalation: The boiling point is high, but aerosols are toxic. Always handle in a fume hood.

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkylating agent) followed by detergent washing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 22564-43-8. Retrieved from [Link]

-

MySkinRecipes (2025). N-(2-chloroethyl)-N-ethyl-3-methylaniline Product Specifications and Safety Data. Retrieved from [Link]

-

ChemSrc (2025). N-ethyl-N-chloroethyl-3-toluidine Physical Properties and Spectral Data. Retrieved from [Link]

-

Wikipedia (2025). N-Ethyl-N-(2-chloroethyl)aniline and Azo Dye Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-(2-chloroethyl)-N-ethyl-3-methylaniline [myskinrecipes.com]

- 3. 2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Mechanistic Profiling of N-(2-chloroethyl)-N-ethyl-3-methylaniline: A Monofunctional Alkylating Probe

[1]

Executive Summary

N-(2-chloroethyl)-N-ethyl-3-methylaniline (also referred to as N-ethyl-N-(2-chloroethyl)-m-toluidine) represents a distinct class of monofunctional nitrogen mustards .[1] Unlike its bifunctional chemotherapeutic analogs (e.g., mechlorethamine) that crosslink DNA, this compound possesses a single reactive chloroethyl arm.[1] This structural limitation restricts its mechanism to the formation of DNA monoadducts , making it a critical probe for studying alkylation-induced mutagenesis without the confounding cytotoxicity of interstrand crosslinking.

This technical guide dissects the compound's electrophilic activation, kinetic behavior, and specific interaction with nucleophilic genomic targets.[1]

Chemical Structure & Reactivity Profile

Structural Analysis

The molecule consists of a central aniline nitrogen substituted with:

-

An Ethyl Group: Provides lipophilicity and steric bulk but remains chemically inert under physiological conditions.[1]

-

A 2-Chloroethyl Group: The "warhead" responsible for alkylation.[1]

-

A 3-Methyl (meta-tolyl) Ring: Acts as an electron-donating group via inductive effects (+I), subtly modulating the nucleophilicity of the central nitrogen.[1]

Mechanism of Activation: The Aziridinium Ion

The core mechanism of action relies on an intramolecular nucleophilic substitution (

-

Rate-Determining Step: The formation of the cyclic aziridinium (ethyleneimonium) cation .[1]

-

Kinetics: The presence of the electron-donating methyl group at the meta position of the benzene ring increases electron density on the nitrogen relative to unsubstituted aniline mustards. This enhancement stabilizes the transition state, potentially accelerating the rate of cyclization compared to electron-deficient analogs (e.g., melphalan).[1]

DNA Alkylation Specificity

Once formed, the aziridinium ion is a potent electrophile.[1] It does not wait for enzymatic activation.[1] It preferentially attacks the most nucleophilic sites on DNA bases:

-

N7-Guanine (Major Adduct): The N7 position of guanine in the major groove is the primary target (~70-90% of alkylation events).[1]

-

N3-Adenine: A secondary, minor target.[1]

Crucial Distinction: Because the compound lacks a second chloroethyl arm, it cannot form Interstrand Crosslinks (ICLs).[1] The damage is strictly limited to bulky monoadducts.[1]

Biological Consequences of Monofunctional Alkylation[2][3]

The formation of the N7-guanine monoadduct triggers a cascade of genomic instability events distinct from bifunctional agents.

| Consequence | Mechanism | Biological Outcome |

| Depurination | The N7-alkylation destabilizes the N-glycosidic bond, leading to spontaneous hydrolysis of the guanine base.[1] | Formation of an Abasic (AP) Site . |

| Base Mispairing | The bulky ethyl-aniline adduct distorts the DNA helix.[1] During replication, high-fidelity polymerases may stall or incorporate incorrect bases (translesion synthesis).[1] | G:C |

| Strand Breaks | Spontaneous cleavage at AP sites or incomplete Base Excision Repair (BER).[1] | Single-Strand Breaks (SSBs).[1] |

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the transformation from the inert prodrug to the DNA-damaging adduct.

Figure 1: The stepwise activation pathway from intramolecular cyclization to genotoxic outcomes.[1]

Experimental Protocols for Validation

To empirically verify the alkylating potential of N-(2-chloroethyl)-N-ethyl-3-methylaniline, the NBP (4-(p-nitrobenzyl)pyridine) Assay is the industry standard.[1] NBP acts as a surrogate nucleophile for DNA bases.[1]

Protocol: Kinetic Assessment of Alkylation (NBP Assay)

Objective: Quantify the rate and extent of alkylation activity colorimetrically.

Reagents:

-

Test Compound: 10 mM stock in DMSO.

-

NBP Reagent: 5% (w/v) 4-(p-nitrobenzyl)pyridine in acetone.[1]

-

Buffer: 50 mM Sodium Acetate (pH 5.0) or Phosphate Buffer (pH 7.4).[1]

-

Alkaline Stop Solution: 0.1 M NaOH or Triethylamine.[1]

Workflow:

-

Incubation: Mix 100

L of Test Compound with 100 -

Thermal Activation: Incubate at 37°C for defined time points (0, 15, 30, 60 min).

-

Note: The elevated temperature promotes the rate-limiting cyclization step.[1]

-

-

Quenching & Development: Add 200

L of Alkaline Stop Solution. -

Quantification: Measure Absorbance (

) using a microplate reader. -

Control: Run a blank with DMSO only and a positive control (e.g., Chlorambucil).

Self-Validating Logic:

If the solution remains colorless after base addition, the compound has failed to form the aziridinium ion (inactive).[1] A linear increase in

Visualization: Assay Logic

Figure 2: Logical flow of the NBP colorimetric assay for alkylating agents.

Safety & Handling (E-E-A-T)

As a nitrogen mustard derivative, this compound is a direct-acting mutagen .[1]

-

Containment: All weighing and dilution must occur in a Class II Biological Safety Cabinet.

-

Deactivation: Spills should be neutralized with 10% Sodium Thiosulfate, which acts as a "soft" nucleophile to scavenge the reactive aziridinium ions before they can alkylate biological tissue.[1]

References

-

PubChem. (2025).[1][6] N-ethyl-3-methylaniline Compound Summary. National Library of Medicine.[1] [Link][1]

-

Povirk, L. F., & Shuker, D. E. (1994).[1] DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology. [Link]

-

Bauer, G. B., & Povirk, L. F. (1997).[1] Specificity and kinetics of interstrand cross-linking of DNA by nitrogen mustards. Nucleic Acids Research.[1] [Link]

-

Terciero, J. et al. (2022).[1] Mechanism of action of nitrogen mustard: A Review. BioInterface Research. [Link]

Sources

- 1. N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 6. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(2-chloroethyl)-N-ethyl-3-methylaniline safety and handling precautions

Technical Safety Guide: N-(2-chloroethyl)-N-ethyl-3-methylaniline

Executive Summary

N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS: 22564-43-8), also known as N-Ethyl-N-(2-chloroethyl)-m-toluidine, is a monofunctional nitrogen mustard derivative used primarily as an intermediate in the synthesis of cationic azo dyes (e.g., Basic Red 18).[1][2][3] Unlike simple anilines, the presence of the 2-chloroethyl moiety confers potent alkylating capabilities, classifying it as a genotoxic hazard and a severe skin sensitizer.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanism-based handling protocol. The core danger lies in its ability to cyclize into a reactive aziridinium ion , which irreversibly alkylates DNA.[4] Safety protocols must focus on preventing this specific chemical event and neutralizing the active species.

Part 1: Physicochemical & Toxicological Profile

Chemical Identity

| Property | Detail |

| Chemical Name | N-(2-chloroethyl)-N-ethyl-3-methylaniline |

| CAS Number | 22564-43-8 |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.71 g/mol |

| Physical State | Viscous liquid or low-melting solid (Amber/Brown) |

| Solubility | Lipophilic; soluble in organic solvents (DCM, Ethyl Acetate), insoluble in water. |

The Mechanism of Toxicity: Aziridinium Activation

The safety profile of this compound is defined by its "nitrogen mustard" pharmacophore. Upon solubilization or physiological contact, the nitrogen lone pair attacks the beta-carbon, displacing the chloride ion to form a highly electrophilic aziridinium cation .

-

Why this matters: This ion is the "warhead." It does not require metabolic activation (like some nitrosamines) to react with nucleophiles. It directly attacks the N7 position of guanine in DNA, leading to depurination, strand breaks, and apoptosis.

Figure 1: Mechanism of Action. The spontaneous formation of the aziridinium ion drives the genotoxic and vesicant properties of the compound.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged handling of aromatic nitrogen mustards due to their lipophilicity and small molecular size, which facilitate rapid permeation.

Barrier Selection Strategy

| PPE Component | Recommendation | Scientific Rationale |

| Glove Material | Silver Shield® (Laminate) or Butyl Rubber (>0.7mm) | Nitrile degradation occurs rapidly with aromatic amines. Laminate films provide >480 min breakthrough time against alkyl chlorides. |

| Double Gloving | Inner: Laminate/ButylOuter: Disposable Nitrile | The outer nitrile glove provides dexterity and grip, protecting the expensive inner liner from gross contamination. |

| Respiratory | P100 + Organic Vapor (OV) | If heating or generating aerosols outside a hood. The compound has low vapor pressure but high inhalation toxicity. |

| Body Protection | Tyvek® Lab Coat (or chemically resistant apron) | Cotton lab coats absorb liquids, keeping the alkylating agent against the skin. Impervious materials are required. |

Engineering Controls

-

Primary Containment: All weighing and synthesis must occur within a Class II Fume Hood or a Glovebox .

-

Surface Protection: Line the work surface with plastic-backed absorbent pads (bench diapers). This allows for rapid disposal of minor drips without contaminating the permanent hood surface.

Part 3: Operational Protocols

Safe Weighing & Transfer

-

Preparation: Place the balance inside the fume hood. If this is impossible, use a tared scinitillation vial with a septum cap.

-

Transfer: Use a disposable glass Pasteur pipette. Never use plastic syringes with rubber plungers for storage, as the amine may swell the rubber and cause the plunger to seize or spray.

-

Wipe Down: After transfer, wipe the exterior of the vial with a Kimwipe soaked in 10% Sodium Thiosulfate (see Decontamination) before removing it from the hood.

Reaction Monitoring & Quenching

-

TLC/HPLC Sampling: Do not transport open TLC chambers through the lab. Develop plates in a hood.

-

Quenching the Reaction:

-

Do NOT simply add water. Hydrolysis is slow and may leave active alkylating agents.

-

Protocol: Add a nucleophilic scavenger. A solution of 10% Sodium Thiosulfate (Na₂S₂O₃) is the gold standard. The thiosulfate anion (S₂O₃²⁻) is a "soft" nucleophile that reacts rapidly with the aziridinium ion, converting it into a non-toxic Bunte salt.

-

Waste Disposal

-

Segregation: Segregate all liquid waste containing this compound into a dedicated carboy labeled "Alkylating Agents."

-

Pre-treatment: Treat the waste stream with excess sodium thiosulfate and allow it to stand for 24 hours before final disposal to ensure no active alkylating potential remains.

Part 4: Emergency Response & Decontamination

Spill Cleanup Workflow

In the event of a spill (>5 mL), evacuate the immediate area. For manageable spills inside a hood:

-

Don PPE: Double gloves (Laminate/Nitrile), goggles, lab coat.

-

Contain: Cover the spill with a specialized absorbent (e.g., Chemizorb®) or vermiculite.

-

Decontaminate Surface:

-

Apply Decon Solution A (10% Sodium Thiosulfate) to the area. Let sit for 15 minutes.

-

Follow with Decon Solution B (Mild Soap/Water) to remove salts.

-

Note: Avoid using concentrated bleach (Sodium Hypochlorite) if possible, as it can oxidize the amine to nitro-compounds or chloramines, which may have their own toxicity profiles. Thiosulfate is safer and more specific.

-

Figure 2: Decision logic for spill response. Prioritize neutralization with Thiosulfate over oxidation.

First Aid

-

Skin Contact: Immediate washing is critical. The alkylation reaction is time-dependent. Wash with soap and water for 15 minutes . Do not scrub hard (abrades skin, increasing absorption).

-

Eye Contact: Irrigate for 15 minutes. Seek an ophthalmologist immediately.

-

Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (up to 24 hours).

References

-

Guidechem. (n.d.). N-Ethyl-N-chloroethyl-3-toluidine SDS. Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). N-methylaniline - Substance Information. Retrieved from

-

Centers for Disease Control and Prevention (CDC). (2024). Nitrogen Mustard | Chemical Emergencies. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (n.d.). N-(2-Chloroethyl)-N-ethylaniline Toxicity Data. Retrieved from

-

ResearchGate. (2014). Thiosulfate as an Antidote to Mustard Poisoning, A Review of the Literature. Retrieved from

-

Showa Group. (n.d.). Chemical Permeation Guide. Retrieved from

Sources

N-(2-chloroethyl)-N-ethyl-3-methylaniline: A Technical Guide to a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroethyl)-N-ethyl-3-methylaniline is an aromatic organic compound with the chemical formula C₁₁H₁₆ClN.[1] It belongs to the family of aniline derivatives and is characterized by the presence of a reactive 2-chloroethyl group attached to a nitrogen atom, which is also bonded to an ethyl group and a 3-methylphenyl (m-tolyl) group. This trifunctional structure makes it a valuable intermediate in various chemical syntheses. The presence of the chloroethyl group, in particular, renders the molecule susceptible to nucleophilic substitution reactions, making it a useful alkylating agent.[2][3] This guide will provide an in-depth overview of the known and potential research applications of N-(2-chloroethyl)-N-ethyl-3-methylaniline, its synthesis, and its chemical properties, with a focus on its utility for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Chemical and Physical Properties

Understanding the fundamental properties of N-(2-chloroethyl)-N-ethyl-3-methylaniline is crucial for its handling, application, and the development of new synthetic methodologies.

Table 1: Physicochemical Properties of N-(2-chloroethyl)-N-ethyl-3-methylaniline

| Property | Value | Source |

| CAS Number | 22564-43-8 | [1] |

| Molecular Formula | C₁₁H₁₆ClN | [1] |

| Molecular Weight | 197.70 g/mol | [1] |

| Appearance | Yellow Liquid | [2] |

| Boiling Point | 259.7 °C at 760 mmHg | [2] |

| Density | 1.051 g/cm³ | [1][2] |

Note: Some properties are predicted or sourced from chemical suppliers and may not be experimentally verified.

Synthesis

A plausible synthetic route is the reaction of N-ethyl-3-methylaniline with 2-chloroethanol under acidic conditions, or a two-step process involving initial hydroxyethylation followed by chlorination with an agent like thionyl chloride (SOCl₂).

Conceptual Synthesis Workflow:

Caption: Generalized pathway for cationic dye synthesis.

Building Block for Pharmaceutical Compounds

The aniline scaffold is a common motif in many pharmaceutical agents. N-(2-chloroethyl)-N-ethyl-3-methylaniline has been suggested as a building block for certain antihistamines and psychoactive drugs. [2]The chloroethyl group allows for the introduction of the molecule into a larger structure through alkylation of a suitable nucleophile, such as an amine or an alcohol. This versatility makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. The nitrogen mustard group (bis(2-chloroethyl)amine) is a well-known pharmacophore in anticancer chemotherapy, acting as an alkylating agent of DNA. [4][5]While N-(2-chloroethyl)-N-ethyl-3-methylaniline is a monofunctional alkylating agent, its potential to modify biological macromolecules warrants further investigation in drug discovery.

Reagent in Alkylation Reactions

In a research context, the primary application of N-(2-chloroethyl)-N-ethyl-3-methylaniline is as an alkylating agent. [2]The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows for the facile introduction of the N-ethyl-3-methylanilinoethyl group onto a variety of substrates.

Experimental Protocol: General Procedure for N-Alkylation

This protocol is adapted from a similar procedure for a related compound and should be optimized for specific substrates.

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-chloroethyl)-N-ethyl-3-methylaniline (1.0 equivalent) in an anhydrous solvent such as acetonitrile or DMF.

-

Addition of Nucleophile: Add the nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equivalents) to the solution.

-

Addition of Base: Add a non-nucleophilic base (1.5-2.0 equivalents), such as anhydrous potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Safety and Handling

Detailed toxicological data for N-(2-chloroethyl)-N-ethyl-3-methylaniline is not available. However, based on the known hazards of its precursor, N-ethyl-3-methylaniline, and other related chloroethylamines, it should be handled with extreme caution. N-ethyl-3-methylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [6]Chloroethylamines are known alkylating agents and should be treated as potentially mutagenic and carcinogenic.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Dispose of waste according to institutional and local regulations for hazardous chemicals.

Spectroscopic Data of Precursor: N-ethyl-3-methylaniline

Table 2: Spectroscopic Data for N-ethyl-3-methylaniline (CAS: 102-27-2)

| Technique | Key Data | Source |

| ¹H NMR | Signals corresponding to ethyl and methyl protons, as well as aromatic protons. | [7] |

| ¹³C NMR | Resonances for aliphatic and aromatic carbons. | [6] |

| IR Spectrum | Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), and C-N stretching. | [6] |

| Mass Spec. | Molecular ion peak and characteristic fragmentation pattern. | [7] |

Conclusion

N-(2-chloroethyl)-N-ethyl-3-methylaniline is a chemical intermediate with significant potential in various fields of chemical research and development. Its utility as a precursor for dyes and a building block for pharmaceuticals, coupled with its role as a versatile alkylating agent, makes it a compound of interest for synthetic chemists. However, the limited availability of detailed experimental protocols and safety data necessitates a cautious and well-informed approach to its use. Further research into the reaction chemistry, biological activity, and toxicology of this compound is warranted to fully explore its potential applications.

References

-

ChemBK. N-ethyl-N-chloroethyl-3-toluidine. (2024-04-09). Available from: [Link]

-

MySkinRecipes. N-(2-chloroethyl)-N-ethyl-3-methylaniline. Available from: [Link]

-

ResearchGate. Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. (2025-08-06). Available from: [Link]

-

PubChem. N-ethyl-3-methylaniline. National Institutes of Health. Available from: [Link]

-

Wikipedia. N-Ethyl-N-(2-chloroethyl)aniline. Available from: [Link]

-

PubChem. 3-chloro-N-ethyl-2-methylaniline. National Institutes of Health. Available from: [Link]

-

National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available from: [Link]

- Google Patents. Synthetic method of 3-chloro-2-methylaniline.

- Google Patents. Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.

- Google Patents. Triarylmethane dyes.

-

ResearchGate. (PDF) Alkylating agents and cancer therapy. (2025-08-07). Available from: [Link]

-

Clinical and High-Dose Alkylating Agents. Available from: [Link]

-

PubMed. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine. Available from: [Link]

-

NIST. 2-Ethyl-N-methylaniline - the NIST WebBook. Available from: [Link]

- Google Patents. Synthesis of n-methylaniline.

- Google Patents. Process of preparing triarylmethane dyes.

-

Google Patents. United States Patent. Available from: [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available from: [Link]

-

Semantic Scholar. Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. (2007-11-01). Available from: [Link]

-

Reddit. How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ? : r/chemistry. (2022-10-09). Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-(2-chloroethyl)-N-ethyl-3-methylaniline [myskinrecipes.com]

- 3. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]

- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Ethyl-3-methylaniline(102-27-2) 1H NMR spectrum [chemicalbook.com]

Technical Guide: N-(2-chloroethyl)-N-ethyl-3-methylaniline in Organic Synthesis

[1]

Executive Summary & Chemical Profile

N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 22564-43-8), also known as N-Ethyl-N-(2-chloroethyl)-m-toluidine, is a critical bifunctional intermediate in the synthesis of high-performance azo dyes. It serves as a "switchable" scaffold: the electron-rich aromatic ring facilitates electrophilic substitution (azo coupling), while the chloroethyl side chain acts as a reactive handle for nucleophilic functionalization.

This molecule is the structural parent for a wide class of Cationic (Basic) Dyes used for acrylic fibers and Disperse Dyes for polyesters. Its meta-methyl group is strategically important; it enhances the lipophilicity and lightfastness of the resulting dyes while inducing a bathochromic (red-shifting) effect compared to simple aniline analogs.

Chemical Identity Table[2][3][4]

| Property | Specification |

| CAS Number | 22564-43-8 |

| IUPAC Name | N-(2-chloroethyl)-N-ethyl-3-methylaniline |

| Synonyms | N-Ethyl-N-(2-chloroethyl)-m-toluidine; 3-Methyl-N-ethyl-N-(2-chloroethyl)aniline |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.71 g/mol |

| Physical State | Viscous yellow to amber liquid |

| Boiling Point | ~143-144 °C (at 13-14 Torr) |

| Key Hazard | Skin/Eye Irritant; Toxic by inhalation/ingestion (Nitrogen Mustard analog) |

Synthesis of the Core Intermediate[5]

The synthesis of N-(2-chloroethyl)-N-ethyl-3-methylaniline is a two-step industrial process starting from N-ethyl-m-toluidine . The causality behind this route is to first establish the hydroxyethyl handle using ethylene oxide (clean, atom-efficient) and then convert the hydroxyl group to a chloride leaving group.

Step 1: Hydroxyethylation

Reagents: N-ethyl-m-toluidine, Ethylene Oxide (EO), Acetic Acid (Catalyst). Mechanism: Nucleophilic attack of the secondary amine on the epoxide ring.

Step 2: Chlorination

Reagents: N-(2-hydroxyethyl)-N-ethyl-m-toluidine, Thionyl Chloride (SOCl₂).

Mechanism:

Experimental Protocol (General Procedure)

-

Hydroxyethylation:

-

Charge a reactor with N-ethyl-m-toluidine (1.0 eq) and a catalytic amount of acetic acid.

-

Heat to 80–100°C.

-

Slowly introduce Ethylene Oxide (1.1 eq) vapor. Maintain pressure < 3 bar.

-

Process Insight: The reaction is exothermic. Temperature control is critical to prevent over-alkylation (quaternization).

-

Strip excess EO under vacuum. Yields N-(2-hydroxyethyl)-N-ethyl-m-toluidine .

-

-

Chlorination:

-

Dissolve the hydroxyethyl intermediate in an inert solvent (e.g., Toluene or Dichloroethane).

-

Cool to 0–5°C.[1]

-

Add Thionyl Chloride (1.1 eq) dropwise.

-

Process Insight: Capture HCl gas evolved. The low temperature prevents the formation of the aziridinium ion during addition.

-

Heat to reflux (70–80°C) for 2 hours to drive the reaction to completion.

-

Neutralize with dilute NaOH, separate the organic layer, and distill under reduced pressure.

-

Mechanistic Pathways & Reactivity

The utility of this molecule stems from its dual reactivity. It operates through two distinct mechanistic pathways depending on the reaction conditions.

Pathway A: Aziridinium Ion Formation (Alkylating Agent)

The nitrogen lone pair can displace the β-chloro group intramolecularly to form a transient Aziridinium Ion . This strained 3-membered ring is highly electrophilic and reacts rapidly with nucleophiles (Nu⁻).

-

Application: Synthesis of Cationic Dyes (Quaternization).

-

Safety Note: This mechanism mimics nitrogen mustards, contributing to the molecule's toxicity.

Pathway B: Electrophilic Aromatic Substitution ( )

The amino group activates the benzene ring, directing incoming electrophiles (like diazonium salts) to the para-position (relative to the nitrogen). The meta-methyl group sterically hinders the ortho-positions, ensuring high regioselectivity for the para-product.

Figure 1: Divergent reaction pathways showing side-chain modification vs. aromatic coupling.

Industrial Applications

Synthesis of Cationic Dyes (The "Quat" Route)

This is the high-value application. The chloroethyl group is quaternized with a heterocyclic amine (e.g., pyridine) to create a water-soluble, positively charged dye suitable for acrylic fibers (e.g., Polyacrylonitrile).

Target Molecule Example: Analog of Basic Red 18 .

Protocol:

-

Quaternization: React N-(2-chloroethyl)-N-ethyl-m-toluidine with Pyridine (excess) at 80–100°C.

-

Observation: The mixture solidifies or becomes very viscous as the salt forms.

-

-

Coupling: Dissolve the quaternary salt in water/acid.

-

Diazotization: Prepare a diazonium salt from 2-chloro-4-nitroaniline (using NaNO₂/HCl).

-

Azo Coupling: Add the diazonium solution to the quaternary salt solution at 0–5°C. Adjust pH to 4–5 with sodium acetate.

-

Isolation: Salting out with Zinc Chloride (ZnCl₂) or NaCl to precipitate the cationic dye.

Synthesis of Disperse Dyes (Functional Modification)

For polyester dyes, the chloroethyl group is often converted to a cyanoethyl or acetoxyethyl group to tune solubility and sublimation fastness.

Cyanoethylation Protocol:

-

React N-(2-chloroethyl)-N-ethyl-m-toluidine with Sodium Cyanide (NaCN) in DMF at 60°C.

-

Result: N-(2-cyanoethyl)-N-ethyl-m-toluidine.

-

Why? The cyano group improves the dye's stability against sublimation during high-temperature heat setting of polyester.

Safety & Handling (E-E-A-T)

Critical Warning: This molecule contains a nitrogen mustard-like moiety (2-chloroethylamine). While the aryl ring reduces its volatility and reactivity compared to aliphatic mustards (e.g., HN-2), it remains a potent alkylating agent.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Category 3 (Oral/Dermal/Inhalation). | Use in a closed system (glovebox or fume hood). |

| Skin Corrosion | Irritant; Potential vesicant (blistering). | Double-gloving (Nitrile/Laminate). |

| Carcinogenicity | Suspected mutagen due to alkylation potential. | Avoid all contact.[2] Decontaminate surfaces with 10% NaOH. |

Decontamination Protocol: Spills should be treated with a solution of 10% Sodium Thiosulfate in water. The thiosulfate nucleophile rapidly opens the aziridinium ring, rendering the molecule non-toxic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline. Retrieved from [Link]

-

Organic Syntheses (1938). N-Ethyl-m-toluidine. Org. Synth. 18, 40. Retrieved from [Link]

-

Wikipedia (2025). N-Ethyl-N-(2-chloroethyl)aniline. (Analogous chemistry for Basic Red 18). Retrieved from [Link][3]

-

Defense Technical Information Center (2000). Reactions of Nitrogen Mustards with Peroxides. (Mechanistic insight on chloroethyl amines). Retrieved from [Link]

Methodological & Application

Application Note: Synthesis of Novel "Push-Pull" Azo Dyes Using N-(2-chloroethyl)-N-ethyl-3-methylaniline

Executive Summary

This guide details the synthesis of high-performance azo dyes utilizing N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 148-69-6) as the primary coupling component. This intermediate is critical in the development of both Disperse Dyes (for polyester/acetate) and Cationic (Basic) Dyes (for acrylics).

The protocols below focus on a "Push-Pull" electronic system where the electron-rich aniline derivative (Donor) is coupled with an electron-deficient diazonium salt (Acceptor). We further explore the unique utility of the chloroethyl functionality, which serves as a reactive "handle" for post-coupling quaternization—a key step in synthesizing high-value cationic dyes like C.I. Basic Red 18 analogues.[1]

Chemical Profile & Material Specifications[2][3][4][5]

| Property | Specification |

| Compound Name | N-(2-chloroethyl)-N-ethyl-3-methylaniline |

| Synonyms | N-Ethyl-N-chloroethyl-m-toluidine; 3-Methyl-N-ethyl-N-(2-chloroethyl)aniline |

| CAS Number | 148-69-6 |

| Role | Coupling Component (Electron Donor) |

| Molecular Weight | 197.69 g/mol |

| Appearance | Oily liquid / Low-melting solid (often brownish) |

| Purity Requirement | >98% (HPLC) for reproducible dye strength |

| Storage | 2-8°C, inert atmosphere (Avoid oxidation of the amine) |

Mechanistic Insight

The meta-methyl group provides steric steering, directing the electrophilic attack of the diazonium ion almost exclusively to the para-position relative to the amino group. The N-chloroethyl group is less electron-donating than a pure alkyl group due to the inductive effect (-I) of the chlorine, but it remains sufficiently activating to facilitate rapid coupling while offering a site for nucleophilic substitution (e.g., quaternization with trimethylamine or pyridine).

Experimental Protocols

Workflow Overview

The synthesis is modular. Module A and Module B produce a Disperse Dye.[2] Module C converts this Disperse Dye into a Cationic Dye.

Figure 1: Modular synthesis workflow for Disperse and Cationic dyes.

Module A: Diazotization of the "Warhead"

Target: Generation of the electrophilic diazonium salt.[3][4] Standard Diazo Component:2-Chloro-4-nitroaniline (creates a bright Red/Rubine shade).

Reagents:

-

2-Chloro-4-nitroaniline: 17.25 g (0.1 mol)

-

Hydrochloric Acid (37%): 30 mL

-

Sodium Nitrite (

): 7.0 g (0.101 mol) -

Ice/Water: ~200 g

-

Sulfamic Acid: Trace (to destroy excess nitrous acid)

Procedure:

-

Dissolution: In a 500 mL beaker, disperse 0.1 mol of 2-chloro-4-nitroaniline in 30 mL of conc. HCl and 50 mL of water. Heat gently if necessary to break up aggregates, then cool to 0-5°C using an ice-salt bath. The amine will likely form a fine suspension of the hydrochloride salt.

-

Nitrosation: Dissolve

in 20 mL water. Add this solution dropwise to the amine suspension, maintaining temperature below 5°C .-

Critical Control: The reaction is exothermic. If temp > 5°C, the diazonium salt may hydrolyze to a phenol (tar).

-

-

Clarification: Stir for 45-60 minutes. The solution should become clear(er) and pale yellow/orange.

-

Validation:

-

Starch-Iodide Test: Must be positive (instant blue/black) indicating excess nitrous acid.

-

Congo Red Paper: Must be blue (pH < 2).

-

-

Quenching: Add small amounts of sulfamic acid until the Starch-Iodide test is negative. This prevents side reactions during coupling.

Module B: Coupling (The "Payload")

Target: Synthesis of the Disperse Dye.[5][2][6]

Reagents:

-

Coupler: N-(2-chloroethyl)-N-ethyl-3-methylaniline: 19.8 g (0.1 mol)

-

Acetic Acid (Glacial): 20 mL

-

Sodium Acetate: ~15-20 g (Buffer)

-

Ice: 200 g

Procedure:

-

Coupler Preparation: Dissolve the coupler in 20 mL glacial acetic acid. Dilute with 100 mL ice-cold water. If the coupler oils out, add a small amount of surfactant (e.g., Tween 80) or more acetic acid to maintain dispersion.

-

The Coupling Event: Slowly add the cold diazonium solution (from Module A) to the coupler solution over 30 minutes.

-

pH Control: Simultaneously add Sodium Acetate solution to maintain pH 4.0 – 5.0 .

-

Why? At pH < 3, the amine coupler is protonated (deactivated). At pH > 7, the diazonium salt decomposes. The "Sweet Spot" is pH 4-5.

-

-

Digestion: Stir the deep red/rubine suspension for 2-4 hours at 5-10°C, then allow to warm to room temperature overnight.

-

Isolation: Filter the precipitated dye. Wash with copious amounts of water (to remove acid/salts) and then with cold methanol (to remove unreacted organics).

-

Drying: Dry at 50°C under vacuum.

-

Result: A hydrophobic Disperse Dye (Red powder).

-

Module C: Quaternization (Creating Novel Cationic Dyes)

Target: Converting the chloroethyl group into a quaternary ammonium salt (Water Soluble / Acrylic substantive). This step validates the "Novelty" of using this specific coupler.

Reaction:

Procedure:

-

Dissolution: Dissolve 5.0 g of the dry Disperse Dye (from Module B) in 20 mL of pure Pyridine (or Trimethylamine in alcohol).

-

Reflux: Heat to reflux (approx. 80-90°C) for 4-6 hours. Monitor by TLC (the starting material is non-polar/mobile; the product is ionic/stationary).

-

Isolation: Pour the reaction mass into 100 mL of cold water.

-

Salting Out: Add Zinc Chloride or Sodium Chloride to precipitate the dye salt.

-

Filtration: Filter and dry.

-

Result: A Cationic (Basic) Dye, highly soluble in water, suitable for dyeing acrylic fibers or for use as a biological stain.

-

Analytical Validation

| Technique | Expected Result | Interpretation |

| UV-Vis Spectroscopy | Strong | |

| FT-IR | Peak at ~1510-1520 cm | Characteristic -N=N- stretching vibration.[3] |

| FT-IR | Peak at ~740-750 cm | C-Cl stretch (Disappears in Module C product). |

| 1H-NMR | Methyl group on the coupling ring. | |

| 1H-NMR |

Troubleshooting & Optimization

-

Low Yield in Coupling: Usually due to incorrect pH. If the pH drops below 2 during coupling, the reaction stops. Solution: Monitor pH continuously and add Sodium Acetate buffer.

-

Tarry Product: Decomposition of diazonium salt. Solution: Keep temperature strictly < 5°C during Module A and the addition phase of Module B.

-

Incomplete Quaternization: The chloroethyl group is sterically hindered. Solution: Use a sealed tube (pressure) or higher boiling solvent (chlorobenzene) with a phase transfer catalyst if using solid nucleophiles.

References

-

Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Link

-

Wikipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline.[1][7] Wikipedia, The Free Encyclopedia. Link[1]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Link

-

BenchChem. (2025). Application Notes and Protocols for N-ethylation of m-toluidine in the Laboratory. Link

-

Ningbo Inno Pharmchem. (2026). The Essential Role of N-Ethyl-N-cyanoethyl-m-toluidine in Modern Dye Manufacturing. Link

Sources

- 1. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]

- 2. ijirset.com [ijirset.com]

- 3. scispace.com [scispace.com]

- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discoveryjournals.org [discoveryjournals.org]

- 6. ajol.info [ajol.info]

- 7. chembk.com [chembk.com]

Application Note: Chemoselective Alkylation of Nucleophiles using N-(2-chloroethyl)-N-ethyl-3-methylaniline (CEM-Cl) for GC-MS

[1]

Executive Summary

While silylation (e.g., BSTFA) and acylation (e.g., TFAA) are the standards for GC-MS derivatization, they often lack selectivity in complex matrices or produce unstable derivatives for sulfur-containing compounds.[1]

N-(2-chloroethyl)-N-ethyl-3-methylaniline (CEM-Cl) offers a distinct alternative mechanism.[1] Structurally similar to nitrogen mustards, CEM-Cl acts as a "soft" alkylating agent.[1] It reacts rapidly with "soft" nucleophiles (particularly thiols and amines) to form stable N-ethyl-N-(2-substituted-ethyl)-3-methylaniline adducts.[1]

Key Advantages:

-

Mass Spectrometric Tagging: The m-toluidine core provides a strong, characteristic base peak (typically tropylium-like or amine-alpha cleavage) useful for Selected Ion Monitoring (SIM).[1]

-

Hydrophobicity Shift: Introduces a significant aromatic moiety, shifting polar analytes (like short-chain thiols) away from the solvent front and improving peak shape on non-polar columns (e.g., DB-5MS).[1]

-

Stability: Unlike silyl esters, the resulting alkyl bonds (C-S, C-N) are hydrolytically stable.[1]

Chemical Mechanism & Rationale[1]

The Aziridinium Driver

The reactivity of CEM-Cl is driven by Neighboring Group Participation (NGP) .[1] The lone pair on the aniline nitrogen attacks the

This positively charged intermediate is susceptible to nucleophilic attack by the analyte (Nu:), resulting in the ring-opening alkylation of the analyte.[1]

Reaction Pathway Diagram[1]

Figure 1: Mechanism of Action.[1] The formation of the aziridinium ion is the rate-limiting step that enables rapid alkylation of nucleophiles.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Purpose |

| CEM-Cl | >98% Purity (CAS 22564-43-8) | Derivatization Agent |

| Acetonitrile (ACN) | HPLC/GC Grade | Reaction Solvent |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Acid Scavenger / Base Catalyst |

| Internal Standard | N-ethyl-m-toluidine | Structural Analog for Quantitation |

| Dichloromethane (DCM) | GC Grade | Extraction Solvent |

Sample Preparation Workflow

Caution: CEM-Cl is a nitrogen mustard analog and a potential alkylating mutagen.[1] Handle in a fume hood with double nitrile gloves.[1]

Step 1: Solubilization Dissolve the target sample (containing thiols/amines) in 200 µL of Acetonitrile.[1] Note: Avoid protic solvents like alcohols, as they may compete for the alkylating agent.[1]

Step 2: Basification Add 10 mg of anhydrous K₂CO₃.[1] Rationale: Neutralizes the HCl generated during the reaction and ensures analytes are in their nucleophilic (deprotonated) state.[1]

Step 3: Derivatization Add 50 µL of CEM-Cl (neat or 10% solution in ACN).[1] Vortex for 30 seconds.[1]

Step 4: Incubation Heat the mixture at 60°C for 30 minutes . Tip: For highly reactive thiols, room temperature for 1 hour is sufficient.[1] Amines require heat.[1]

Step 5: Quenching & Extraction Add 500 µL of Water to dissolve salts.[1] Extract immediately with 500 µL of Dichloromethane (DCM).[1] Centrifuge at 3000 rpm for 2 minutes to separate phases.

Step 6: Analysis Transfer the lower organic layer (DCM) to a GC vial.[1] Inject 1 µL.

GC-MS Method Parameters

This method is optimized for an Agilent 7890/5977 system but is transferable to other single-quadrupole instruments.[1]

Chromatographic Conditions

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-methylpolysiloxane).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Inlet: Splitless (or Split 1:10 for high concentrations) @ 260°C.

-

Oven Program:

-

Initial: 60°C (Hold 1 min)

-

Ramp 1: 20°C/min to 180°C

-

Ramp 2: 10°C/min to 300°C (Hold 5 min)

-

-

Transfer Line: 280°C.[1]

Mass Spectrometry (MS) Settings

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization: Electron Impact (EI) @ 70 eV.[1]

-

Scan Range: m/z 50–500.

Data Interpretation: Characteristic Fragments

The CEM-Cl moiety imparts specific fragmentation patterns that aid in identification.[1]

| Fragment Structure | m/z (Approx) | Origin |

| [M]⁺ | Variable | Molecular Ion (Usually distinct) |

| Tropylium-like Ion | 134 / 135 | N-ethyl-3-methylaniline core cleavage |

| Benzylic Cation | 91 | Loss of amine substituents |

| N-Dealkylation | M - 29 | Loss of ethyl group |

Note: The base peak is often m/z 134 or 135, corresponding to the stabilized aromatic amine fragment.[1] Use this for SIM method development.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample solubilization to GC-MS injection.

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the reaction worked, monitor the Reagent Blank vs. Sample .[1]

-

Excess Reagent Peak: You should see a peak for unreacted CEM-Cl (approx m/z 197) in the chromatogram.[1] If this is absent, the reagent was consumed or degraded; increase reagent concentration.[1]

-

Hydrolysis Product: A peak at m/z 179 (N-ethyl-N-(2-hydroxyethyl)-3-methylaniline) indicates water contamination in the solvent.[1] Ensure anhydrous conditions.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure K₂CO₃ is fresh/dry; try stronger base (TEA) if analyte allows. |

| Tailing Peaks | Residual carboxylic acids | The reagent reacts poorly with COOH without high heat.[1] Methylate COOH first if they are interferences.[1] |

| Double Peaks | Isomerization | Ensure the reagent is 3-methyl (meta) isomer.[1] Ortho/Para impurities in cheap reagent grades cause split peaks.[1] |

Safety & Compliance

CEM-Cl (CAS 22564-43-8) is structurally related to nitrogen mustards.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89578, N-(2-Chloroethyl)-N-ethyl-m-toluidine.[1] Retrieved from [Link]

-

Shimadzu Corporation. GC-MS Application Data Sheet: Analysis of Halogenated Compounds using NCI. (Contextual reference for halogenated alkylator detection). Retrieved from [Link]

-

Connors, T. A., et al. (1964).[1] The Alkylating Agents: Mechanisms of Action.[1] (Foundational text on chloroethyl-amine reactivity via aziridinium ions). Journal of the Chemical Society.[1]

Application Note: Precision Synthesis of Nitrogen Heterocycles using N-(2-chloroethyl)-N-ethyl-3-methylaniline

Topic: N-(2-chloroethyl)-N-ethyl-3-methylaniline in the Synthesis of Heterocyclic Compounds Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile